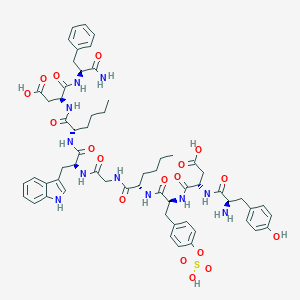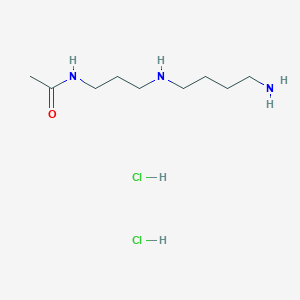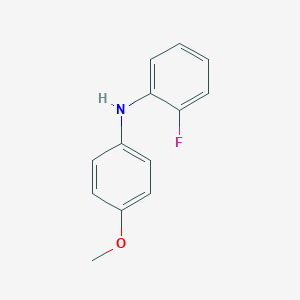
3-(2-bromoethyl)-5-fluoro-1H-indole
概要
説明
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3-(2-bromoethyl)-5-fluoro-1H-indole varies depending on the biological activity being studied. In cancer research, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In anti-inflammatory research, it reduces inflammation by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. In anti-microbial research, it has been shown to disrupt the cell membrane of bacteria and inhibit the growth of fungal cells.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2-bromoethyl)-5-fluoro-1H-indole are diverse and depend on the biological activity being studied. In cancer research, it has been shown to reduce tumor growth and induce apoptosis in cancer cells. In anti-inflammatory research, it reduces inflammation and oxidative stress. In anti-microbial research, it inhibits the growth of bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 3-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its diverse biological activities, potential therapeutic applications, and availability for purchase. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various biological systems.
将来の方向性
There are several future directions for the study of 3-(2-bromoethyl)-5-fluoro-1H-indole. One direction is to further investigate its mechanism of action in various biological systems. Another direction is to optimize its use in cancer therapy by identifying the most effective combination with other anti-cancer agents. In addition, it can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies can also be conducted to determine its safety and toxicity in vivo.
Conclusion:
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various biological systems.
科学的研究の応用
3-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to be effective against drug-resistant cancer cells. In the field of anti-inflammatory research, 3-(2-bromoethyl)-5-fluoro-1H-indole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential anti-microbial activity against various bacterial and fungal strains.
特性
CAS番号 |
127561-10-8 |
|---|---|
製品名 |
3-(2-bromoethyl)-5-fluoro-1H-indole |
分子式 |
C10H9BrFN |
分子量 |
242.09 g/mol |
IUPAC名 |
3-(2-bromoethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChIキー |
RTWYIDGAQHNTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
正規SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
同義語 |
1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

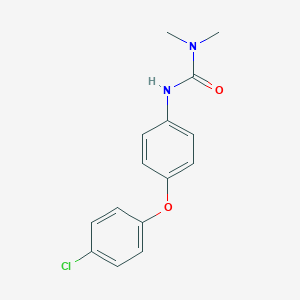
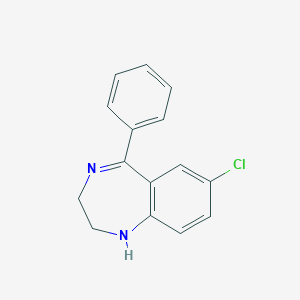
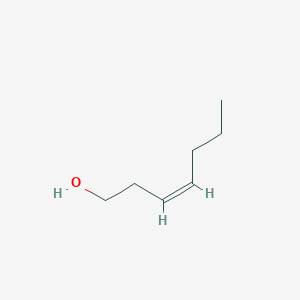
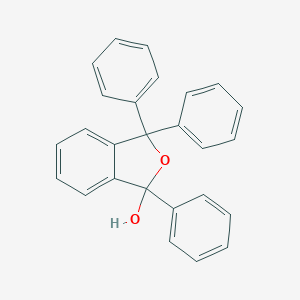
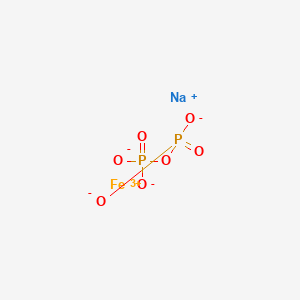
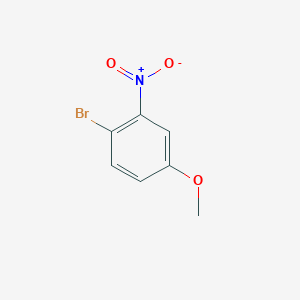
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
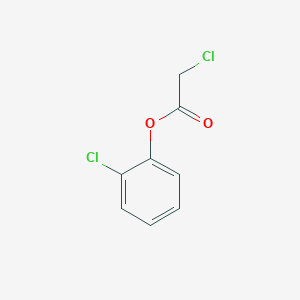
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
